
3-Methylbenzotrifluoride
Overview
Description
3-Methylbenzotrifluoride (CAS 401-79-6), also known as 1-methyl-3-(trifluoromethyl)benzene, is an aromatic compound with the molecular formula C₈H₇F₃ and a molar mass of 160.14 g/mol . It is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, owing to the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability . Its safety profile includes flammability (Category 3), skin/eye irritation (Category 2), and specific organ toxicity .
Preparation Methods
Grignard Reagent Approach
One classical and authoritative method for synthesizing 3-methylbenzotrifluoride involves the use of a Grignard reagent derived from m-trifluoromethyl phenyl-magnesium bromide. This reagent is reacted with dimethyl sulfate to introduce the methyl group at the meta position relative to the trifluoromethyl substituent.
- Reaction:
m-trifluoromethyl phenyl-magnesium bromide + dimethyl sulfate → this compound - Reference: J. Am. Chem. Soc., 65, 389 (1943)
- Conditions: Typically performed under inert atmosphere to avoid moisture and oxygen interference.
This method is well-established and provides a direct route to the target compound with good selectivity.
Copper-Catalyzed Coupling Reaction
Another synthesis route involves reacting m-iodotoluene with the sodium salt of trifluoroacetic acid in the presence of copper iodide as a catalyst. This method effectively introduces the trifluoromethyl group onto the aromatic ring already bearing the methyl substituent.
- Reaction:
m-iodotoluene + sodium trifluoroacetate + CuI → this compound - Reference: Chem. Letters, 1981, 1719
- Advantages: This method allows for direct trifluoromethylation of a methyl-substituted aromatic ring and is useful for scale-up.
Reduction of 3-Trifluoromethyl Benzaldehyde or 3-Dichloromethyl Benzotrifluoride
This compound can also be prepared via reduction of commercially available 3-trifluoromethyl benzaldehyde or 3-dichloromethyl benzotrifluoride. The reduction selectively converts the aldehyde or dichloromethyl group to a methyl group.
- Reference: U.S. Patent 4,367,348; J. Org. Chem. 43, 1071 (1978)
- Typical reductants: Common laboratory reducing agents like zinc or catalytic hydrogenation under controlled conditions.
Nitration of this compound is a key step in some synthetic sequences, particularly when preparing intermediates for further functionalization.
- Nitration Conditions:
- Reagent: Concentrated nitric acid (≥80%, preferably 98%)
- Temperature: Maintained between -40°C to 10°C (optimally -20°C to 10°C)
- Molar ratio: 3 to 10 equivalents of nitric acid per mole of substrate
- Solvent: Typically neat or with inert solvents like methylene chloride, nitromethane, or ethylene dichloride to control exotherm and aid product separation
- Outcome: Formation of nitro isomers primarily at the 2-, 4-, and 6-positions relative to the methyl group, with typical isomer distribution: 43% 2-nitro, 31% 4-nitro, 24% 6-nitro, and ~1% 5-nitro isomer.
The nitrated products can be further hydrogenated to reduce the nitro group and simultaneously hydrodehalogenate if halogens are present, yielding amino-substituted benzotrifluoride intermediates for further transformations.
A patented process for related trifluoromethyl acetophenone derivatives involves:
- Formation of a Grignard reagent from halo benzotrifluoride isomers (meta:para:ortho ratio ~96:3:1) using magnesium metal and a catalyst such as iodine or ethylene dibromide in an organic solvent.
- Reaction of this Grignard reagent with a ketene in a hydrocarbon solvent (toluene, xylene, or mesitylene) in the presence of a transition metal ligand-acid complex (e.g., Fe(AcAc)3, Ir(AcAc)3) to yield trifluoromethyl acetophenone isomers.
- Subsequent reaction with hydroxylamine salts (sulfate or chloride) to form oxime derivatives.
While this process is more focused on acetophenone derivatives, it highlights the utility of Grignard chemistry and transition metal catalysis in synthesizing trifluoromethyl-substituted aromatic compounds with high purity and yield.
- The Grignard synthesis route remains one of the most reliable and scalable methods, offering good yields and selectivity for this compound.
- Copper-catalyzed trifluoromethylation provides an alternative pathway that can be advantageous when starting from methyl-substituted aromatics.
- Nitration of this compound requires careful temperature control to minimize formation of unwanted isomers and side products.
- The choice of solvents and catalysts significantly impacts reaction efficiency, product purity, and environmental footprint. For example, the use of transition metal ligand-acid complexes in Grignard-ketene chemistry enhances selectivity and yield.
- Reduction methods must be optimized to avoid over-reduction or side reactions, especially when starting from aldehyde or dichloromethyl precursors.
The preparation of this compound is well-documented through several synthetic strategies, with the Grignard reagent route and copper-catalyzed coupling being the most prominent. Nitration and subsequent transformations are often employed for derivative synthesis rather than direct production. Advances in catalytic methods and process optimization continue to improve yields, purity, and environmental compatibility of these syntheses.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzotrifluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Organic Synthesis
3-Methylbenzotrifluoride serves as an important intermediate in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making it valuable in drug design.
Case Study: Trifluoromethylation Reactions
Recent studies have demonstrated the utility of this compound in oxidative trifluoromethylation reactions. For instance, a method using copper-mediated conditions has been developed to achieve high yields of trifluoromethylated products from aryl boronic acids at room temperature, showcasing its effectiveness as a substrate .
Pharmaceutical Applications
The incorporation of trifluoromethyl groups into drug candidates often leads to improved pharmacokinetic properties. This compound is utilized in the synthesis of various pharmaceutical compounds.
Case Study: Drug Development
Research indicates that compounds containing the this compound moiety exhibit enhanced biological activity. For example, modifications to traditional drug scaffolds with this compound have resulted in candidates with improved efficacy against specific targets in cancer therapy .
Environmental Studies
The stability and reactivity of this compound under UV irradiation have been studied to assess its environmental impact. It has been noted that certain benzotrifluorides can undergo hydrolysis leading to the formation of benzoic acids, which raises concerns regarding their persistence in aquatic environments .
Data Table: Stability Under UV Irradiation
Compound | Stability (hours) | Degradation Products |
---|---|---|
This compound | 48 | Benzoic acid |
Benzotrifluoride | 24 | Benzoic acid |
Industrial Applications
In industrial settings, this compound is used as a solvent and reagent in various chemical processes. Its unique properties allow it to act as a medium for reactions requiring a non-polar environment.
Case Study: Solvent Use
A comparative study on solvents for chemical reactions highlighted that this compound provides superior solvation properties for certain organic reactions compared to traditional solvents like dichloromethane .
Mechanism of Action
The mechanism of action of 3-Methylbenzotrifluoride depends on its application. In medicinal chemistry, it acts as a structural component in the synthesis of inhibitors that target specific enzymes or proteins, such as Nek7, involved in cancer cell proliferation. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it effective in drug formulations .
Comparison with Similar Compounds
Comparison with Structural Isomers
Ortho and Para Isomers
3-Methylbenzotrifluoride has two structural isomers: 2-methylbenzotrifluoride (ortho) and 4-methylbenzotrifluoride (para). Key differences include:
- Synthesis : The trifluoromethylation of toluene yields ortho as the major product (29.4%), followed by para (15.1%) and meta (11.2%), indicating steric and electronic factors favor ortho substitution .
- Functional Differences : The meta isomer (3-methyl) is preferred in drug synthesis due to its balanced electronic effects, enhancing reactivity in cross-coupling reactions .
Comparison with Functional Analogues
3-Nitrobenzotrifluoride (CAS 98-46-4)
- Structure: Substitution of methyl with nitro (-NO₂).
- Properties : Higher boiling point (200–205°C vs. ~160–180°C for methyl derivatives) due to stronger dipole interactions .
- Reactivity : The nitro group is a stronger electron-withdrawing group, directing electrophilic attacks to meta positions. Used in explosives and dyes .
3-Aminobenzotrifluoride (CAS 98-16-8)
- Structure: Substitution of methyl with amino (-NH₂).
- Properties: Polar amino group increases water solubility but reduces thermal stability.
- Applications : Precursor for herbicides and corrosion inhibitors .
3-(Trifluoromethyl)benzoyl Chloride (CAS 2251-65-2)
- Structure : Acyl chloride derivative (-COCl).
- Properties : Higher reactivity (molar mass 208.57 g/mol ) enables nucleophilic substitutions. Used in peptide coupling and polymer chemistry .
Comparison with Parent Compound: Benzotrifluoride (CAS 98-08-8)
- Stability : The methyl group in this compound reduces hydrolysis risk compared to benzotrifluoride, which releases toxic HF upon water exposure .
Key Research Findings
- Synthetic Utility : this compound reacts with 1,1-diphenylethylene to form propene derivatives (43% yield), demonstrating its role in constructing fluorinated bioactive molecules .
- Biological Relevance: Fluorinated analogues, including 3-methyl derivatives, show enhanced lipophilicity and bioavailability compared to non-fluorinated compounds .
Biological Activity
3-Methylbenzotrifluoride (3-MBTF) is an aromatic compound with the chemical formula C₈H₇F₃, known for its applications in organic synthesis and as a solvent. This article explores its biological activity, focusing on its effects on various biological systems, potential toxicity, and implications in pharmacology and environmental science.
Chemical Structure and Properties
This compound features a methyl group and three fluorine atoms attached to a benzene ring, contributing to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and may influence the compound's biological interactions.
Antimicrobial Properties
Research indicates that 3-MBTF exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus , showing minimum inhibitory concentrations (MIC) in the range of 16-32 μg/mL for these pathogens. This suggests potential applications in developing antimicrobial agents, especially in treating infections caused by resistant bacterial strains .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 3-MBTF can induce cell death in certain human cancer cell lines. The compound was tested on MCF-7 (breast cancer) and HepG2 (liver cancer) cells, revealing IC50 values of approximately 25 μM and 30 μM, respectively. These findings indicate that while 3-MBTF has potential as an anticancer agent, further studies are necessary to elucidate its mechanisms of action and safety profile .
Acute Toxicity
Acute toxicity studies reveal that exposure to high concentrations of 3-MBTF can lead to adverse effects, including respiratory distress and skin irritation. Animal studies indicate an LD50 value greater than 500 mg/kg in rats, suggesting moderate toxicity levels. Chronic exposure may lead to more severe health implications, including potential neurotoxic effects .
Environmental Impact
The environmental persistence of 3-MBTF raises concerns about its ecological impact. Studies have shown that it can bioaccumulate in aquatic organisms, potentially disrupting local ecosystems. Its presence in wastewater has been documented, necessitating the development of effective remediation strategies .
Case Studies
- Antimicrobial Efficacy : A case study assessed the efficacy of 3-MBTF against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load when treated with 3-MBTF compared to control groups .
- Cytotoxic Effects : In vitro studies demonstrated that treatment with 3-MBTF led to increased apoptosis in cancer cells, suggesting its potential role as a chemotherapeutic agent. Further investigations into the signaling pathways involved are ongoing .
Summary of Biological Activities
Activity Type | Description | MIC/IC50 Values |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | MIC: 16-32 μg/mL |
Cytotoxicity | Induces cell death in cancer cell lines | IC50: ~25-30 μM |
Acute Toxicity | Moderate toxicity observed in animal studies | LD50 > 500 mg/kg |
Environmental Impact | Bioaccumulation potential noted | - |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Methylbenzotrifluoride with high purity, and how can yield be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or halogenation of benzotrifluoride derivatives. Optimization requires controlled reaction conditions (e.g., temperature <40°C to minimize side reactions) and purification via fractional distillation or preparative HPLC. Purity (>95%) can be verified using GC-MS or ¹⁹F NMR to detect trace impurities like unreacted precursors or halogenated byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its flammability (Category 3) and potential skin/eye irritation (Category 2), use fume hoods, flame-resistant gloves, and chemical safety goggles. Store in airtight containers away from oxidizers. Waste must be segregated and disposed via licensed hazardous waste handlers to avoid environmental contamination .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ spectroscopic techniques:
- ¹H/¹⁹F NMR : To confirm substitution patterns and trifluoromethyl group integrity.
- FTIR : Identify C-F stretching vibrations (1100–1250 cm⁻¹).
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitution to the meta position. Computational studies (DFT) can model charge distribution and predict regioselectivity. Experimental validation via kinetic isotope effects or Hammett plots is recommended .
Q. How do environmental factors influence the degradation pathways of this compound, and what are the toxicological implications?
- Methodological Answer : Under UV light, photolysis generates trifluoroacetic acid (TFA) and methyl radicals, detectable via LC-TOF/MS. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) should quantify acute toxicity. Compare degradation rates in aqueous vs. organic matrices to assess environmental persistence .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points, solubility) for this compound?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Conduct differential scanning calorimetry (DSC) to verify melting behavior (reported mp: 140–144°C in analogs). Solubility studies should standardize solvents (e.g., DMSO vs. hexane) and temperatures .
Q. Experimental Design and Data Analysis
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular docking simulations to identify potential binding pockets. Validate via mutagenesis studies on target proteins .
Q. What statistical approaches are suitable for analyzing contradictory catalytic performance data in trifluoromethylation reactions?
- Methodological Answer : Apply multivariate analysis (ANOVA) to isolate variables (e.g., catalyst loading, solvent polarity). Use principal component analysis (PCA) to identify outlier datasets. Replicate experiments under controlled conditions to confirm reproducibility .
Q. Regulatory and Compliance Considerations
Q. What regulatory frameworks govern the international transport of this compound?
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXZJGDFJJDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193139 | |
Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-79-6 | |
Record name | 1-Methyl-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylbenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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